2-Methyl-5-nitropyridine hydrochloride 2-Methyl-5-nitropyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13577926
InChI: InChI=1S/C6H6N2O2.ClH/c1-5-2-3-6(4-7-5)8(9)10;/h2-4H,1H3;1H
SMILES: CC1=NC=C(C=C1)[N+](=O)[O-].Cl
Molecular Formula: C6H7ClN2O2
Molecular Weight: 174.58 g/mol

2-Methyl-5-nitropyridine hydrochloride

CAS No.:

Cat. No.: VC13577926

Molecular Formula: C6H7ClN2O2

Molecular Weight: 174.58 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-nitropyridine hydrochloride -

Specification

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
IUPAC Name 2-methyl-5-nitropyridine;hydrochloride
Standard InChI InChI=1S/C6H6N2O2.ClH/c1-5-2-3-6(4-7-5)8(9)10;/h2-4H,1H3;1H
Standard InChI Key FEWWUTVIUODFGH-UHFFFAOYSA-N
SMILES CC1=NC=C(C=C1)[N+](=O)[O-].Cl
Canonical SMILES CC1=NC=C(C=C1)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Characterization

2-Methyl-5-nitropyridine hydrochloride is the protonated salt form of 2-methyl-5-nitropyridine, where the pyridine nitrogen is quaternized with hydrochloric acid. The parent compound features a pyridine ring substituted with a methyl group at position 2 and a nitro group at position 5. Key molecular descriptors include:

PropertyValue/DescriptionSource Reference
Molecular formula (parent)C₆H₆N₂O₂
Molecular weight (parent)138.12 g/mol
IUPAC name (parent)2-methyl-5-nitropyridine
SMILES (parent)CC1=NC=C(C=C1)N+[O-]
InChIKey (parent)USZINSZJSVMICC-UHFFFAOYSA-N
Solubility (hydrochloride)Enhanced water solubility vs. parent*

*Inferred from salt formation principles; †Parent compound is slightly soluble in water .

X-ray diffraction studies of analogous compounds, such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine, reveal planar aromatic systems with intramolecular interactions between nitro oxygens and adjacent hydrogen atoms . These structural features likely persist in the hydrochloride form, with additional ionic interactions between the protonated pyridine nitrogen and chloride counterion.

Synthetic Methodologies

Parent Compound Synthesis

The synthesis of 2-methyl-5-nitropyridine, as detailed in patent WO2008/62182, involves:

  • Acid-mediated hydrolysis: Treatment of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester with 20% sulfuric acid at 100°C for 2 hours .

  • Workup: Neutralization with cold NaOH (pH ~10), followed by dichloromethane extraction and solvent evaporation .
    This method achieves an 83% yield of the parent compound as a brown solid .

Hydrochloride Salt Formation

While explicit protocols for hydrochloride synthesis are absent in available literature, standard salt formation strategies apply:

  • Protonation: Dissolution of 2-methyl-5-nitropyridine in anhydrous HCl-saturated solvent (e.g., diethyl ether or ethanol).

  • Precipitation: Addition of excess HCl gas or concentrated HCl aqueous solution to induce crystallization.

  • Purification: Recrystallization from ethanol/water mixtures to isolate pure hydrochloride salt.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of related nitroaromatic compounds shows decomposition onset temperatures >200°C . The hydrochloride form likely exhibits reduced thermal stability compared to the parent due to ionic character, with probable decomposition via:

  • Loss of HCl (reversibly at ~150–180°C).

  • Nitro group reduction or ring fragmentation above 250°C.

Spectroscopic Features

Key spectral data for the parent compound (applicable to hydrochloride with peak shifts):

TechniqueCharacteristics
¹H NMRδ 2.22 (s, 3H, CH₃), 7.52 (dd, J=8.1 Hz, 1H, H₃), 8.06 (s, 1H, H₄)
IRν ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch)
UV-Visλ_max ≈ 270 nm (π→π* transitions of aromatic system)

Protonation at the pyridine nitrogen in the hydrochloride salt would deshield adjacent protons, causing downfield shifts in ¹H NMR (e.g., H₃ and H₄ >0.5 ppm).

Pharmaceutical and Industrial Applications

Chemical Compatibility

Reactivity considerations:

  • Incompatible with: Strong oxidizers (e.g., peroxides, chlorates) .

  • Compatible with: Polar aprotic solvents (DMF, DMSO), chlorinated solvents (dichloromethane) .

ParameterRecommendation
Storage2–8°C in airtight container, desiccated
StabilityStable for ≥24 months under recommended conditions
Hazardous DecompositionNOₓ, CO, HCl upon thermal degradation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator